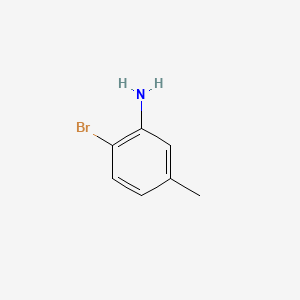

2-Bromo-5-methylaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQWOXSUFGGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-85-6 | |

| Record name | 2-Bromo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

2-Bromo-5-methylaniline, also known as 2-Bromo-5-methylbenzenamine, is characterized by a bromine atom at the ortho position and a methyl group at the para position relative to the amino group on the benzene ring. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Numbers | 53078-85-6, 53078-35-6 |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-methylbenzenamine, 2-bromo-5-methylphenylamine |

| Physical State | Solid at room temperature |

| Structure | Amino group and bromine at positions 1 and 2, methyl at position 5 |

Synthesis Strategies: Overview

The preparation of this compound can be accomplished through several synthetic routes, with varying degrees of efficiency, yield, and complexity. The primary approaches include:

- Nitration-reduction of brominated toluene derivatives

- Direct reduction of specific nitro compounds

- Selective bromination of methylaniline derivatives

- Diazotization-rearrangement pathways

Each method offers distinct advantages depending on starting material availability, desired purity, scale of production, and laboratory capabilities.

Preparation Method Analysis

Reduction of 4-Bromo-3-nitrotoluene

One of the most efficient and well-documented methods for synthesizing this compound involves the direct reduction of 4-Bromo-3-nitrotoluene. This approach has been reported to achieve excellent yields under appropriate conditions.

Reaction Scheme

The reaction proceeds as follows:

4-Bromo-3-nitrotoluene → this compound

Detailed Procedure

According to patent US2003/191325, the synthesis can be conducted using the following protocol:

- 4-Bromo-3-nitrotoluene (60.35 g, 279 mmol) is combined with 5% platinum on carbon catalyst (1.09 g, 0.28 mmol) and triethylamine (112.93 g, 1116 mmol) in a suitable reaction vessel.

- The mixture is heated to 100°C with stirring.

- Formic acid (99%) (42.39 g, 921 mmol) is added dropwise over 20 minutes.

- The reaction is stirred for approximately 12 hours at 100°C.

- After cooling to room temperature, ethyl acetate (100 ml) and water (100 ml) are added.

- The mixture is filtered through celite to remove the platinum catalyst.

- The organic phase is extracted with additional ethyl acetate (200 ml), washed with water (3 × 300 ml), and dried over magnesium sulfate.

- The solvent is evaporated to obtain this compound.

Yield and Characterization

This method has reported an exceptional yield of 99% (51.30 g, 276 mmol of product from 279 mmol of starting material). The product has been characterized by ¹H-NMR spectroscopy (270 MHz, CDCl₃) with key signals at δ 7.260 (1H, d) and 6.583 (1H, d) ppm.

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-3-nitrotoluene |

| Key Reagents | Formic acid, triethylamine, platinum on carbon (5%) |

| Reaction Temperature | 100°C |

| Reaction Time | 12 hours |

| Yield | 99% |

| Product Purity | High (based on NMR data) |

Nitration-Reduction Pathway

Another common approach involves a two-step process starting from appropriately substituted aromatic compounds. This method proceeds through nitration followed by reduction.

Reaction Scheme

The general pathway follows:

2-Bromo-5-methylbenzene → 2-Bromo-5-methyl-1-nitrobenzene → this compound

Alternative Reduction Methods

The reduction of the nitro precursor can be accomplished through various methods beyond the platinum-catalyzed approach described in section 3.1. These alternatives offer flexibility based on available reagents and equipment.

Iron/Acid Reduction

This is a classical and economical method for reducing aromatic nitro compounds:

- The nitro precursor is dissolved or suspended in an appropriate solvent (typically ethanol or acetic acid).

- Iron powder and hydrochloric acid are added in calculated proportions.

- The mixture is heated under reflux conditions until reduction is complete.

- The reaction mixture is basified, and the product is extracted with an appropriate solvent.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean alternative to chemical reductants:

- The nitro compound is dissolved in an appropriate solvent (methanol, ethanol, or ethyl acetate).

- A catalyst such as palladium on carbon, platinum oxide, or Raney nickel is added.

- The reaction vessel is pressurized with hydrogen gas (typically 2-5 atmospheres).

- The reaction proceeds at room temperature or mild heating until hydrogen uptake ceases.

- The catalyst is filtered off, and the solvent is evaporated to obtain the product.

Comparative Analysis of Preparation Methods

Each synthetic approach for this compound presents distinct advantages and limitations. The following table summarizes the key characteristics of the major preparation methods:

| Preparation Method | Starting Materials | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Direct Reduction of 4-Bromo-3-nitrotoluene | 4-Bromo-3-nitrotoluene, formic acid, triethylamine, Pt/C | - High yield (99%) - One-step process - Well-documented procedure |

- Requires precious metal catalyst - Starting material may not be readily available |

99% |

| Nitration-Reduction Method | 2-Bromo-5-methylbenzene, nitrating agents, reducing agents | - Uses more common starting materials - Flexible reduction options |

- Two-step process - Potential regioselectivity issues during nitration |

65-85% (estimated) |

| Iron/Acid Reduction | Nitro precursor, iron powder, HCl | - Economical - Scalable - Uses readily available reagents |

- Potentially messy workup - Iron waste disposal issues |

70-85% (estimated) |

| Catalytic Hydrogenation | Nitro precursor, H₂, catalyst | - Clean reaction - Minimal byproducts - Controlled process |

- Requires specialized equipment - Hydrogen handling safety concerns |

80-95% (estimated) |

Optimization Strategies and Considerations

Temperature Control

Temperature plays a crucial role in the selectivity and efficiency of the reactions involved in this compound synthesis:

- During nitration reactions, temperatures must be carefully controlled (typically below 5°C during addition) to prevent multiple nitration and ensure proper regioselectivity.

- For reduction reactions using formic acid and triethylamine with platinum catalyst, maintaining a temperature of approximately 100°C has been shown to provide optimal results.

- Catalytic hydrogenations can often proceed at room temperature but may benefit from mild heating (30-50°C) to increase reaction rates without compromising selectivity.

Catalyst Selection and Loading

The choice and amount of catalyst significantly impact the efficiency of reduction reactions:

- Platinum-based catalysts (as used in the high-yield procedure) provide excellent activity but at higher cost.

- Palladium on carbon (5-10%) offers a good balance between activity and cost for many hydrogenations.

- Catalyst loading typically ranges from 0.5-5 mol% relative to the substrate, with higher loadings accelerating reactions but increasing costs.

Solvent Effects

Solvents can dramatically influence reaction outcomes:

- Ethyl acetate has proven effective for extraction and workup in the high-yield formic acid reduction method.

- Alcohols (methanol, ethanol) are common solvents for catalytic hydrogenations.

- Acetic acid serves well as both solvent and acidic medium in many metal-mediated reductions.

Purification Techniques

Following synthesis, this compound typically requires purification. Several methods have been reported:

Column Chromatography

For analytical or high-purity requirements, column chromatography can be employed:

- Silica gel as stationary phase

- Mobile phases typically consisting of hexane/ethyl acetate mixtures (e.g., 9:1 to 4:1 ratios)

- TLC monitoring with visualization under UV light or using appropriate staining methods

Scale-Up Considerations for Industrial Production

While laboratory-scale synthesis of this compound is well-established, industrial production requires additional considerations:

Economic Factors

- Catalyst recovery and recycling (particularly for precious metals)

- Streamlined workup procedures to minimize solvent usage

- Evaluation of starting material costs and availability

- Process optimization to maximize space-time yield

化学反応の分析

Types of Reactions

2-Bromo-5-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as bromination and nitration.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Iron powder (Fe) and hydrochloric acid (HCl).

Major Products

Bromination: 2,4,6-Tribromoaniline.

Nitration: 2-Bromo-5-methyl-1-nitrobenzene.

Reduction: this compound.

科学的研究の応用

Pharmaceutical Development

2-Bromo-5-methylaniline is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders and has been implicated in the synthesis of anticancer agents and anti-inflammatory drugs. The compound's unique structure allows it to interact with biological targets effectively, enhancing its utility in medicinal chemistry.

Key Findings:

- Cytotoxicity: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity: Research indicates significant antimicrobial properties against pathogens such as Escherichia coli and Candida albicans .

Dyes and Pigments

The compound is also utilized in producing specialty dyes and pigments. Its ability to provide vibrant colors makes it essential in the textile and printing industries. The substitution pattern of bromine and methyl groups enhances its reactivity, allowing for diverse applications in dye synthesis.

Agricultural Chemicals

In the realm of agrochemicals, this compound is involved in formulating herbicides and fungicides. These applications are crucial for improving crop yields and protecting plants from pests and diseases. The compound's effectiveness in these formulations stems from its ability to interact with biological systems.

Organic Chemistry Research

As a reagent in organic synthesis, this compound aids researchers in creating complex molecules. It serves as a building block for synthesizing various organic compounds, including heterocycles and polymers. Its versatility makes it a valuable tool in academic and industrial research settings.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying amines, which is vital for quality control across multiple industries. Its reactivity allows for precise analytical techniques that ensure product safety and compliance with regulatory standards.

Antimicrobial Screening

A study screened derivatives of 5-methylthiazolopyridines for antimicrobial activity, revealing that compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria .

Cytotoxicity Assessment

In a cytotoxicity assay using human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines, this compound exhibited lower toxicity compared to other tested compounds, indicating its potential safety profile for further development .

作用機序

The mechanism of action of 2-Bromo-5-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Bromo-2-methylaniline (CAS 55289-36-6)

- Molecular Formula : C₇H₈BrN

- Substituents : Bromine at position 3, methyl at position 2.

- Key Differences : The bromine and methyl groups are adjacent, which may sterically hinder reactions at the ortho position. This isomer is less commonly reported in synthetic applications compared to 2-bromo-5-methylaniline .

(b) 3-Bromo-5-methylaniline (CAS 74586-53-1)

- Molecular Formula : C₇H₈BrN

- Substituents : Bromine at position 3, methyl at position 3.

Halogen-Substituted Derivatives

(a) 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3)

- Molecular Formula : C₇H₇BrFN

- Substituents : Br (5), F (4), CH₃ (2).

- Key Differences : The fluorine atom at position 4 enables nucleophilic aromatic substitution and enhances metabolic stability in drug candidates. This compound is used to synthesize MDL-800 series pharmaceuticals .

(b) 5-Bromo-4-iodo-2-methylaniline

- Molecular Formula : C₇H₇BrIN

- Substituents : Br (5), I (4), CH₃ (2).

- Key Differences : The iodine atom provides a heavy halogen for further functionalization (e.g., in fluorescent spirosilabifluorene derivatives) .

Nitro and Aldehyde Derivatives

(a) 2-Bromo-5-methylnitrobenzene

- Key Differences: The nitro group (-NO₂) at position 1 (relative to bromine) increases electrophilicity, making it reactive in bromine-chlorine exchange reactions. However, nitro reduction to the aniline derivative (this compound) can occur as a side reaction .

(b) 2-Bromo-5-methylbenzaldehyde (CAS 90221-55-9)

- Molecular Formula : C₈H₇BrO

- Substituents : Br (5), CH₃ (2), CHO (1).

- Key Differences : The aldehyde group enables condensation reactions, expanding utility in synthesizing Schiff bases or heterocycles .

Complex Derivatives

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7)

- Molecular Formula : C₁₀H₁₅BrN₂O

- Substituents : Br (5), CH₃ (2), -OCH₂CH₂N(CH₃)₂ (side chain).

- Key Differences: The dimethylaminoethoxy group enhances solubility and enables hydrogen bonding, making it suitable for pharmacological studies .

生物活性

2-Bromo-5-methylaniline (C7H8BrN) is an organic compound classified as a derivative of aniline, featuring a bromine atom at the 2-position and a methyl group at the 5-position of the benzene ring. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The molecular structure of this compound can be depicted as follows:

Key Features:

- Bromine Substitution: Enhances electrophilic reactivity.

- Amino Group: Contributes to hydrogen bonding capabilities.

- Methyl Group: Influences steric hindrance and lipophilicity.

The biological activity of this compound primarily involves its interaction with various biological targets. The amino group can form hydrogen bonds with proteins and nucleic acids, while the bromine atom may engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activity Evaluation

Recent studies have evaluated the antimicrobial, anticancer, and anti-inflammatory properties of this compound. Below are key findings from various research efforts:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.21 µM | |

| Pseudomonas aeruginosa | 0.21 µM | |

| Candida albicans | 0.83 µM |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have indicated that it can downregulate pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Screening : A study screened various derivatives of 5-methylthiazolopyridines for antimicrobial activity, revealing that compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In a cytotoxicity assay using HaCat (human keratinocyte) and BALB/c 3T3 (murine fibroblast) cell lines, it was found that this compound exhibited lower toxicity compared to other tested compounds, indicating its potential safety profile for further development .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-methylaniline, and how is purity confirmed?

- Methodological Answer : this compound is synthesized via electrophilic aromatic bromination of 5-methylaniline. A typical protocol involves using bromine (Br₂) in a solvent like acetic acid or dichloromethane under controlled temperature (0–5°C) to minimize polybromination. The methyl group directs bromination to the para position relative to itself. Post-synthesis, purity is confirmed using:

- HPLC (High-Performance Liquid Chromatography) to assess chemical homogeneity.

- ¹H/¹³C NMR to verify aromatic proton environments and integration ratios .

- Melting Point Analysis to compare with literature values (e.g., 53078-35-6 CAS data ).

Q. What spectroscopic characteristics distinguish this compound?

- Methodological Answer : Key spectral features include:

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm), with a singlet for the methyl group (δ ~2.3 ppm). The NH₂ group may show broad peaks (δ ~4.5–5.0 ppm) in non-deuterated solvents.

- IR : N-H stretches (~3400 cm⁻¹), C-Br vibrations (~600 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 185/187 (Br isotope pattern) .

Q. What are common side reactions during bromination of 5-methylaniline?

- Methodological Answer : Polybromination (e.g., di- or tribrominated byproducts) and oxidation of the amine group are common. Mitigation strategies include:

- Temperature Control : Maintain sub-10°C to slow reaction kinetics.

- Protecting Groups : Acetylation of the NH₂ group (e.g., using acetic anhydride) to reduce oxidation, followed by deprotection post-bromination .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during bromination of 5-methylaniline?

- Methodological Answer : The methyl group is an ortho/para director, but steric hindrance may favor para substitution. To enhance regioselectivity:

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from impurities or solvent effects. Resolve via:

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is light- and oxygen-sensitive. Best practices include:

- Storage : In amber glass vials under inert gas (N₂/Ar) at 2–8°C.

- Stability Monitoring : Periodic HPLC checks for decomposition (e.g., amine oxidation to nitro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。